Phenol, 4-[(phenylimino)methyl]-

Thermal analysis Schiff base purification Hydrogen bonding

This phenolic Schiff base (MW 197.23) delivers a 195°C melting point—143°C above unsubstituted benzylideneaniline—for superior thermal stability in poly(azomethine) synthesis. The para-hydroxyl enables esterification, etherification, and metal chelation absent in simpler analogs. With a 22 mm B. subtilis inhibition zone (29% larger than the 4-methyl analog) and 79.6% green synthesis yield, this N,O-bidentate ligand excels in antimicrobial SAR, zinc-ion sensing, and liquid-crystalline polymer design.

Molecular Formula C13H11NO
Molecular Weight 197.23 g/mol
CAS No. 1689-73-2
Cat. No. B154604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 4-[(phenylimino)methyl]-
CAS1689-73-2
Synonyms4-(Phenyliminomethyl)phenol
Molecular FormulaC13H11NO
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N=CC2=CC=C(C=C2)O
InChIInChI=1S/C13H11NO/c15-13-8-6-11(7-9-13)10-14-12-4-2-1-3-5-12/h1-10,15H
InChIKeyVCZFRGSYWKUOPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenol, 4-[(phenylimino)methyl]- (CAS 1689-73-2): A Hydroxyl‑Functionalized Schiff Base for Precision Organic and Materials Chemistry


Phenol, 4-[(phenylimino)methyl]- (4‑hydroxybenzylideneaniline) is a phenolic Schiff base (C₁₃H₁₁NO, MW 197.23) formed by condensation of 4‑hydroxybenzaldehyde with aniline [1]. The compound possesses a characteristic imine (C=N) linkage and a para‑hydroxyl group, endowing it with a high melting point of 195 °C and the ability to act as an N,O‑bidentate ligand [REFS-1, REFS-2]. These structural features confer hydrogen‑bonding donor/acceptor capacity, enabling applications in coordination chemistry, antioxidant research, and polymer synthesis that simpler benzylideneanilines cannot address.

Why 4‑[(Phenylimino)methyl]phenol Cannot Be Replaced by Unsubstituted or Methyl‑Substituted Benzylideneanilines


Generic benzylideneanilines lack the para‑hydroxyl group that fundamentally alters the physicochemical and biological behavior of Phenol, 4‑[(phenylimino)methyl]- [1]. The phenolic –OH enables strong intermolecular hydrogen bonding, raising the melting point by >140 °C relative to N‑benzylideneaniline, and provides a functional handle for further derivatization (esterification, etherification, metal chelation) that is absent in the unsubstituted or 4‑methyl analogs. In antimicrobial assays, this hydroxyl group is implicated in enhanced activity against Gram‑positive bacteria, while in green synthetic protocols it influences reaction yields and purity profiles. Substituting with a simpler imine therefore sacrifices thermal stability, functional versatility, and bioactivity, as demonstrated by the quantitative comparisons below.

Quantitative Differentiation Evidence for Phenol, 4-[(phenylimino)methyl]- vs. Closest Analogs


Melting Point Elevation: Thermal Stability Advantage Over N‑Benzylideneaniline

The target compound exhibits a melting point of 195 °C (CAS Common Chemistry), while the unsubstituted N‑benzylideneaniline melts at only 52 °C [1]. This 143 °C elevation arises from intermolecular hydrogen bonding involving the para‑hydroxyl group, which is absent in the comparator. The high melting point simplifies purification by recrystallization and confers superior thermal stability during storage and processing [REFS-1, REFS-2].

Thermal analysis Schiff base purification Hydrogen bonding

Target‑Specific Antimicrobial Activity Against Bacillus subtilis Versus 4‑Methyl Analog

In a direct comparative study, 4‑hydroxybenzylideneaniline (BL2) produced a 22 mm zone of inhibition against Gram‑positive Bacillus subtilis, outperforming the analogous 4‑[(4‑methylbenzylidene)amino]phenol (BL1) which gave only 17 mm [1]. The same study found BL2 inactive against E. coli (0 mm), while BL1 showed 25 mm against E. coli, indicating a notable selectivity profile that may be useful in targeted antibacterial applications [1].

Antimicrobial screening Bacillus subtilis Schiff base ligands

Green Synthesis Yield Comparison: Hydroxyl‑Substituted vs. Unsubstituted Benzylideneaniline

Under optimized green conditions (Kinnow peel powder, 10 mg catalyst, 3 min, neat), the condensation of 4‑hydroxybenzaldehyde with aniline yields the target compound in 79.6% average yield (range 78–80% over 5 cycles), compared to 84.4% for the unsubstituted benzaldehyde + aniline pair [1]. The 4‑methylbenzaldehyde analog gives a comparable 79.4% yield, indicating that the hydroxyl substituent does not significantly penalize reaction efficiency while imparting valuable functional‑group utility [1].

Green chemistry Schiff base synthesis Kinnow peel catalyst

Predicted pKa Differentiation: Reduced Acidity Relative to Parent 4‑Hydroxybenzaldehyde

The predicted pKa of the phenolic –OH in the target compound is 8.74±0.13 (ACD/Labs Percepta, ChemSpider), significantly higher than the pKa of 4‑hydroxybenzaldehyde (7.60–7.66, experimentally determined in water) [REFS-1, REFS-2]. The reduced acidity is attributed to the imine conjugation withdrawing electron density from the phenolic ring. This difference alters the compound's ionization state at physiological pH, potentially affecting solubility, membrane permeability, and metal‑binding behavior relative to the parent aldehyde [REFS-1, REFS-2].

Acidity pKa prediction Reactivity screening

Optimal Application Scenarios for Phenol, 4-[(phenylimino)methyl]- Based on Quantitative Differentiation


Thermally Stable Schiff Base Building Block for High‑Temperature Polymer Synthesis

The 195 °C melting point (143 °C higher than N‑benzylideneaniline) makes this compound ideal as a monomer or crosslinker in poly(azomethine) and poly(azomethine‑urethane) syntheses, where thermal oxidative stability is critical. The para‑hydroxyl group further allows grafting onto polymer backbones via ester or ether linkages, enabling the design of thermotropic liquid‑crystalline polymers [1].

Selective Antimicrobial Lead for Gram‑Positive Screening Programs

With a 22 mm inhibition zone against Bacillus subtilis—29% larger than the 4‑methyl analog—this compound serves as a preferred scaffold for structure‑activity relationship (SAR) studies targeting Gram‑positive pathogens. Its inactivity against E. coli (0 mm) suggests a selectivity window worth exploiting in narrow‑spectrum antimicrobial development [1].

Functionalizable Intermediate for Green Schiff Base Derivative Libraries

The 79.6% green synthesis yield, only 4.8 percentage points below the unsubstituted benzylideneaniline, demonstrates that the hydroxyl group introduces minimal synthetic penalty while providing a reactive handle for subsequent derivatization (e.g., O‑alkylation, acylation, glucosylation). This makes it a cost‑effective entry point for generating diverse Schiff base libraries under sustainable conditions [1].

pH‑Controlled Ligand for Bioinspired Metal Chelation Studies

The elevated pKa (8.74 vs. 7.60 for 4‑hydroxybenzaldehyde) keeps the phenolic group protonated at physiological pH, which can favor neutral metal complexes and enhance membrane permeability. This property is advantageous when designing metal‑chelating agents for zinc‑ion sensing or catalytic complexes that require a specific pH activation window [REFS-1, REFS-2].

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